molecular formula C19H12ClNO4 B281066 ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate

ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate

Cat. No.: B281066
M. Wt: 353.8 g/mol
InChI Key: CELQOEJPNANKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, also known as ECDQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of naphthoquinone derivatives and has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activation of NF-kB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate as a research tool is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate. One area of research is the development of more efficient methods for synthesizing this compound, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future research could explore the potential applications of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a valuable tool for studying various biological processes. While there are limitations to using this compound in lab experiments, its potential therapeutic applications and wide range of biological activities make it a promising area of research for the future.

Synthesis Methods

The synthesis of ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate involves a multi-step process that includes the condensation of 2-hydroxy-1,4-naphthoquinone with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with ammonium acetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-tumor properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Properties

Molecular Formula

C19H12ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

ethyl 10-chloro-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

InChI

InChI=1S/C19H12ClNO4/c1-2-25-19(24)16-13-9-5-3-4-6-10(9)17(22)14-11(20)7-8-12(15(13)14)21-18(16)23/h3-8H,2H2,1H3,(H,21,23)

InChI Key

CELQOEJPNANKNS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

Origin of Product

United States

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